molecular formula C14H11ClFNO B502929 2-chloro-N-(4-fluorobenzyl)benzamide CAS No. 550300-19-1

2-chloro-N-(4-fluorobenzyl)benzamide

Cat. No. B502929
CAS RN: 550300-19-1
M. Wt: 263.69g/mol
InChI Key: FVEGHAPJHMCDAN-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-fluorobenzyl)benzamide” is a chemical compound with the molecular formula C13H9ClFNO . It is part of a collection of unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(4-fluorobenzyl)benzamide” consists of a benzamide moiety that is N-linked to a benzyl group . The exact 3D structure may require further computational or experimental analysis for confirmation.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(4-fluorobenzyl)benzamide” are not fully detailed in the available resources. It is known to be a solid , but other properties such as melting point, boiling point, and solubility would require further investigation.

Mechanism of Action

The mechanism of action of “2-chloro-N-(4-fluorobenzyl)benzamide” is not specified in the available resources. It’s worth noting that the mechanism of action for a compound can depend on its intended use, which is not specified for this compound .

Safety and Hazards

While specific safety and hazard data for “2-chloro-N-(4-fluorobenzyl)benzamide” is not available, related compounds such as “2-Chloro-4-fluorobenzyl bromide” are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified for acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

The future directions of “2-chloro-N-(4-fluorobenzyl)benzamide” are not specified in the available resources. As it is part of a collection of unique chemicals provided for early discovery researchers , it could potentially be used in various fields of research, including medicinal chemistry, materials science, and chemical synthesis.

properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-13-4-2-1-3-12(13)14(18)17-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEGHAPJHMCDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-fluorobenzyl)benzamide

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